5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine
CAS No.:
Cat. No.: VC20143608
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O2 |
|---|---|
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-amine |
| Standard InChI | InChI=1S/C10H9N3O2/c11-10-12-4-7(13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H3,11,12,13) |
| Standard InChI Key | ZBSWWBGNXOJRPS-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=CN=C(N3)N |
Introduction
Structural and Chemical Properties
Molecular Architecture and Functional Groups
The compound features a benzo[d] dioxole scaffold fused to an imidazole ring. The imidazole moiety contains two nitrogen atoms: one protonated (NH) at position 2 and another non-protonated at position 1. The benzo[d] dioxole group consists of a benzene ring fused with a dioxole (cyclic ether) ring, introducing oxygen atoms at positions 1 and 3. This arrangement creates a conjugated π-system, enhancing electron delocalization and potentially influencing reactivity and bioactivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉N₃O₂ | |
| Molecular Weight | 203.20 g/mol | |
| IUPAC Name | 5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-amine | |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=CN=C(N3)N | |
| PubChem CID | 65810876 |
Key Functional Groups:
-
Imidazole Ring: Acts as a hydrogen bond donor (NH) and acceptor (N).
-
Dioxole Ring: Contributes to electron-rich aromaticity and possible π-π interactions.
-
Aromatic Hydrogens: Enable van der Waals interactions and solubility modulation.
Physicochemical Properties
Limited experimental data is available, but computational models predict:
-
Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the imidazole’s polar NH group.
-
Thermal Stability: Likely stable under standard conditions, though dioxole rings may decompose under harsh acidic/basic conditions.
-
Photoreactivity: Susceptible to oxidation due to the electron-rich dioxole moiety.
Synthetic Pathways and Derivatization
Core Synthesis Strategies
The synthesis of this compound typically involves condensation reactions or heterocyclic coupling. While direct methods are undocumented, analogous compounds suggest feasible routes:
-
Cyclization of Diamines:
Condensation of 1,2-diaminobenzene derivatives with glyoxal or similar dihydroxy precursors to form the dioxole ring, followed by imidazole ring closure. -
Cross-Coupling Reactions:
Palladium-catalyzed coupling of brominated benzodioxole precursors with imidazole-2-amine derivatives. -
Knoevenagel Condensation:
As demonstrated in related imidazole derivatives, this reaction may introduce substituents at the dioxole ring .
Functionalization and Derivatives
Derivatization targets include:
-
N-Alkylation/Arylation: Substitution at the imidazole NH group.
-
Electrophilic Aromatic Substitution: Bromination or nitration at the dioxole ring.
-
Suzuki-Miyaura Coupling: Introducing aryl groups via boronic acid intermediates.
Example Reaction:
| Compound | Activity | Target Organism | IC₅₀/Reference |
|---|---|---|---|
| 5-Bromo-1H-benzo[d]imidazol-2-amine | Antimicrobial | S. aureus | Not reported |
| Imidazole-dioxole hybrids | Leishmanicidal | L. donovani | ~2–10 µM |
Metabolic Stability and Pharmacokinetics
Predicted characteristics based on structural analogs:
-
Metabolic Sites: Oxidation of the dioxole ring or hydrolysis of the imidazole NH.
-
Bioavailability: Moderate due to balanced lipophilicity (dioxole) and polarity (NH group).
Comparative Analysis with Structural Analogs
Pharmacological Comparison
Synthetic Complexity
| Route | Yield | Purity | Key Challenges |
|---|---|---|---|
| Condensation | 40–60% | 90–95% | Dioxole ring stability |
| Cross-Coupling | 50–70% | 85–90% | Catalyst cost and selectivity |
Future Research Directions
Targeted Modifications
-
N-Substitution: Introducing alkyl/aryl groups to enhance bioavailability.
-
Dioxole Functionalization: Bromination or trifluoromethylation for improved binding affinity.
Screening Priorities
-
High-Throughput Assays: Anticancer (e.g., MTT, cell cycle analysis) and antimicrobial (e.g., disk diffusion) testing.
-
Computational Modeling: Docking studies to predict kinase or tubulin binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume